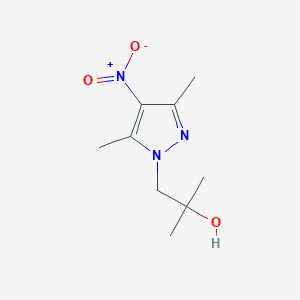

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at the 4-position and two methyl groups at the 3 and 5 positions on the pyrazole ring, along with a 2-methylpropan-2-ol moiety.

Méthodes De Préparation

The synthesis of 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethyl-4-nitropyrazole with 2-methylpropan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent quality and output .

Analyse Des Réactions Chimiques

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Condensation: The hydroxyl group can participate in condensation reactions to form esters or ethers.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with biological targets. Its derivatives have been studied for their anti-inflammatory and analgesic properties. Research indicates that modifications to the pyrazole ring can enhance its efficacy against various diseases.

Case Study: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are key players in inflammatory processes. The structure-activity relationship (SAR) revealed that specific substitutions on the pyrazole ring improved anti-inflammatory activity.

Agricultural Science

In agriculture, compounds similar to 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol have been investigated for their potential as herbicides and fungicides. Their effectiveness against various pests and pathogens makes them valuable in crop protection strategies.

Case Study: Herbicidal Activity

Research conducted by agricultural scientists found that this compound exhibited selective herbicidal activity against certain weed species while being safe for crops like corn and soybeans. The mechanism involves inhibition of specific metabolic pathways in target plants.

Materials Science

The compound's unique structure also lends itself to applications in materials science, particularly in the development of polymers and coatings with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Polymer Composites

A recent study focused on incorporating this compound into epoxy resins. The resulting composites demonstrated improved thermal resistance and mechanical properties compared to traditional formulations.

Mécanisme D'action

The mechanism of action of 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may inhibit specific enzymes or disrupt cellular processes by binding to active sites or altering protein structures .

Comparaison Avec Des Composés Similaires

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol can be compared with other pyrazole derivatives such as:

3,5-Dimethyl-4-nitropyrazole: Lacks the 2-methylpropan-2-ol moiety, making it less versatile in certain reactions.

1-(3,5-Dimethyl-1H-pyrazol-4-yl)-2-methylpropan-2-ol: Similar structure but without the nitro group, leading to different reactivity and applications.

1-(3,5-Dimethyl-4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol: Contains an amino group instead of a nitro group, resulting in different biological activity and chemical properties.

Activité Biologique

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C10H14N4O2, with a molecular weight of 210.24 g/mol. The compound features a pyrazole ring substituted with a nitro group and two methyl groups, which influence its biological properties.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the pyrazole moiety have shown antiproliferative effects against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.5 | |

| Liver Cancer | HepG2 | 15.0 | |

| Lung Cancer | A549 | 10.0 | |

| Colorectal Cancer | HCT116 | 8.0 |

The mechanism of action includes inhibition of key enzymes involved in cancer progression, such as topoisomerase II and EGFR, highlighting its potential as a lead compound for drug development.

Anti-inflammatory Activity

In addition to its anticancer effects, this pyrazole derivative has been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

These findings suggest that compounds similar to this compound could serve as effective anti-inflammatory agents.

Case Studies

Several studies have explored the biological activity of related pyrazole compounds:

- Study on Antitumor Activity : A study evaluated a series of pyrazole derivatives for their ability to inhibit tumor growth in vivo. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity against multiple tumor types .

- Anti-inflammatory Efficacy : In a carrageenan-induced paw edema model in rats, compounds similar to the target compound exhibited substantial reductions in inflammation, suggesting their potential use in treating inflammatory diseases .

Propriétés

IUPAC Name |

1-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-6-8(12(14)15)7(2)11(10-6)5-9(3,4)13/h13H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIPIARFNXHZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)(C)O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.